molecular formula C11H8F2N2O2 B1484138 6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098140-36-2

6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484138
CAS RN: 2098140-36-2
M. Wt: 238.19 g/mol
InChI Key: QDBFPHUBHHKSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is likely to be a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The presence of fluorine atoms and the isocyanate group could potentially give this compound unique properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 2,6-difluorophenyl group is a common motif in organic chemistry and is known to influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For instance, isocyanates are known to react with amines to form ureas . A derivative of a similar compound has been studied for its anticancer properties, indicating potential bioactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of fluorine atoms could influence its reactivity and stability .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones, which are chemically related to the specified compound, involves reactions with aliphatic carboxylic acid chlorides producing 4-O-acyl derivatives. These derivatives undergo O,C-migration of the acyl group, leading to enamino derivatives that have potential applications in synthesizing various organic compounds (Rubinov et al., 2008).

Crystal Structure Analysis

Research on crystal structures related to "6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione" provides insights into the molecular geometry, dihedral angles, and hydrogen bonding patterns. These studies are crucial for understanding the physical properties and reactivity of such compounds (Li et al., 2005).

Photovoltaic Applications

The development of non-fullerene electron acceptors for organic solar cells using components structurally similar to the specified compound demonstrates the potential of such materials in enhancing the efficiency and performance of photovoltaic devices. An example is the bifluorenylidene-functionalized electron acceptor, which shows promising efficiency in solar cell applications (Gupta et al., 2017).

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a building block for crown-containing hydrogen-bonded supramolecular assemblies. Such compounds form complex 2D and 3D networks through hydrogen bonding, showcasing the utility of pyrimidine derivatives in constructing intricate molecular architectures (Fonari et al., 2004).

Computational Studies

Computational and spectroscopic studies on related tetrahydropyrimidine-2,4-diones help elucidate their molecular structures, vibrational wavenumbers, and electronic properties. These studies contribute to a deeper understanding of the material's optoelectronic characteristics and potential applications in nonlinear optical devices (Al-Abdullah et al., 2014).

properties

IUPAC Name

6-(2,6-difluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-9(16)5-8(14-11(15)17)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBFPHUBHHKSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-(2,6-Difluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.